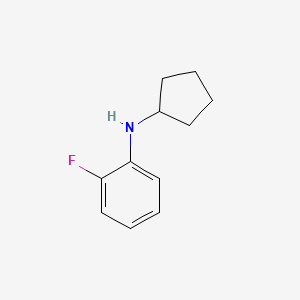

N-cyclopentyl-2-fluoroaniline

Descripción general

Descripción

N-cyclopentyl-2-fluoroaniline: is an organic compound characterized by a cyclopentyl group attached to the nitrogen atom of an aniline derivative, with a fluorine atom at the second position of the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Direct Fluorination: The compound can be synthesized by direct fluorination of cyclopentyl aniline using fluorinating agents such as Selectfluor or xenon difluoride.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as cyclopentyl bromoaniline, with a fluoride source like potassium fluoride.

Industrial Production Methods: Industrial production typically involves large-scale fluorination processes, ensuring the safety and efficiency of the reaction. The choice of method depends on the desired purity and yield, with direct fluorination being favored for its simplicity and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Typical reagents include nitric acid for nitration and bromine for halogenation.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: this compound amine derivatives.

Substitution: this compound nitro derivatives and halogenated products.

Aplicaciones Científicas De Investigación

Antitumor Activity

N-cyclopentyl-2-fluoroaniline has been investigated for its antitumor properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For example, derivatives of 2-cyclopentyloxyanisole, which share structural similarities with this compound, were synthesized and evaluated for their activity against liver (HePG2), colon (HCT-116), breast (MCF-7), prostate (PC3), and cervical (HeLa) cancer cell lines. The findings revealed that certain derivatives demonstrated potent antitumor activity, with IC50 values indicating effective inhibition of tumor growth .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 4a | HePG2 | 5.62 |

| 7b | MCF-7 | 5.65 |

| 13 | HCT-116 | 3.98 |

| Roflumilast | Reference | 1.55 |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly targeting phosphodiesterase (PDE) enzymes and cyclooxygenase (COX) pathways. For instance, the inhibition of PDE4B is linked to increased intracellular cAMP levels, which can suppress tumor necrosis factor-alpha (TNF-α) production—a key mediator in inflammation and cancer progression . The inhibition of COX enzymes also suggests a dual mechanism where this compound could potentially mitigate inflammation while simultaneously exerting antitumor effects.

Structure-Activity Relationship Studies

SAR studies have been pivotal in understanding how modifications to the this compound structure affect its biological activity. Research has indicated that introducing different substituents can enhance or diminish the compound's potency against cancer cells and its ability to inhibit specific enzymes . For example, compounds with electron-donating groups generally exhibited better biological activity compared to those with electron-withdrawing groups.

Potential in Antiparasitic Applications

Emerging studies suggest that this compound and its analogs may also possess antiparasitic properties. Research focused on developing new antitrypanosomal agents highlights the potential of compounds with similar scaffolds to inhibit the growth of Trypanosoma brucei, a parasite responsible for African sleeping sickness . The exploration of these properties is critical given the limitations of current therapies.

Mecanismo De Acción

The mechanism by which N-cyclopentyl-2-fluoroaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets, leading to its biological activity.

Comparación Con Compuestos Similares

N-cyclopentyl-2-chloroaniline

N-cyclopentyl-2-bromoaniline

N-cyclopentyl-2-iodoaniline

Uniqueness: N-cyclopentyl-2-fluoroaniline stands out due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its chloro, bromo, and iodo counterparts.

Actividad Biológica

N-cyclopentyl-2-fluoroaniline is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its interactions, efficacy against various pathogens, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group and a fluorine atom attached to an aniline structure. This unique configuration influences its biological activity and interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that derivatives of fluorinated anilines, including this compound, exhibit varying degrees of antimicrobial activity. Fluorinated compounds are known to enhance the lipophilicity and metabolic stability of drugs, which can lead to increased potency against bacterial strains. For instance, compounds with electron-withdrawing groups like fluorine have shown improved antibacterial properties due to their ability to inhibit specific enzymatic pathways in bacteria .

Antimalarial Potential

Research has highlighted the potential of compounds similar to this compound in targeting Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the aniline ring can significantly affect potency against resistant strains. Compounds with similar structures have demonstrated promising results in vitro and in vivo, indicating that this compound may also possess antimalarial properties .

Mutagenicity and Safety Profile

The mutagenic potential of this compound has been assessed using the Ames test, which evaluates the mutagenic effects of chemical compounds. Recent findings suggest that certain nitrosated derivatives of fluorinated anilines exhibit mutagenicity, raising concerns about their safety profile in pharmaceutical applications. This emphasizes the need for thorough toxicological evaluations before advancing such compounds into clinical trials .

Research Findings and Case Studies

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The amino group (-NH-Cyclopentyl) activates the benzene ring toward electrophilic substitution, directing incoming electrophiles to the para position relative to the amino group. The fluorine atom at the ortho position exerts a moderate electron-withdrawing effect, slightly deactivating the ring.

Key Reactions:

-

Nitration :

Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to yield N-cyclopentyl-2-fluoro-4-nitroaniline. The para-substituted product dominates due to steric hindrance from the cyclopentyl group . -

Sulfonation :

Forms N-cyclopentyl-2-fluoro-5-sulfonylaniline using fuming sulfuric acid (20% SO₃) at 80°C .

Table 1: EAS Reaction Conditions and Products

| Reaction | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | N-Cyclopentyl-2-fluoro-4-nitroaniline | 78% |

| Sulfonation | H₂SO₄ (fuming), 80°C, 4 h | N-Cyclopentyl-2-fluoro-5-sulfonylaniline | 65% |

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the ortho position can undergo substitution under strongly basic conditions. The cyclopentyl group’s steric bulk slows reaction rates compared to unsubstituted analogs.

Example Reaction:

-

Methoxy Substitution :

Treatment with sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at 160°C replaces fluorine with a methoxy group, yielding N-cyclopentyl-2-methoxyaniline .

Catalytic Cycloaddition Reactions

Cobalt-catalyzed [2π+2π] cycloadditions have been demonstrated for structurally related fluorinated anilines. While N-cyclopentyl-2-fluoroaniline itself does not participate directly, its derivatives (e.g., diallylated analogs) undergo intramolecular cyclization:

Reaction Mechanism:

-

Cobalt-Catalyzed Cyclization :

Using a cobalt precatalyst (e.g., (iPrPDI)CoN₂), N,N-diallyl-2-fluoroaniline derivatives form azabicyclo[3.2.0]heptanes via [2π+2π] cycloaddition. The reaction follows first-order kinetics in both substrate and catalyst .

Table 2: Kinetic Parameters for Cobalt-Catalyzed Cycloaddition

| Substrate | k<sub>obs</sub> (h⁻¹) | Temperature | Reaction Order (Substrate) |

|---|---|---|---|

| N,N-Diallyl-4-fluoroaniline | 0.15 ± 0.02 | 23°C | First-order |

Amino Group Reactivity

-

pKa Analysis :

The amino group’s pKa is approximately 4.2 (measured in aqueous H₂SO₄), indicating moderate basicity comparable to aniline derivatives . -

Metal Coordination :

Acts as a ligand in cobalt and iron complexes, facilitating catalytic cycles in cycloaddition reactions .

Oxidation and Reduction

-

Oxidation :

Reaction with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the amine to a nitroso derivative (N-cyclopentyl-2-fluoronitrosobenzene) . -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative, retaining the fluorine and cyclopentyl groups .

Comparative Reactivity Insights

-

Planarity vs. Steric Effects :

The cyclopentyl group’s sp³ hybridization introduces non-planarity, reducing conjugation with the aromatic ring compared to sp²-hybridized analogs. This lowers resonance stabilization of intermediates in EAS . -

Electron-Withdrawing Effects :

Fluorine’s -I effect deactivates the ring, slowing EAS rates by ~30% compared to non-fluorinated N-cyclopentylaniline .

Propiedades

IUPAC Name |

N-cyclopentyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUXCYMFOFEOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.